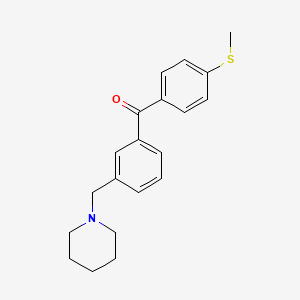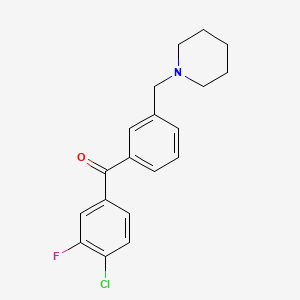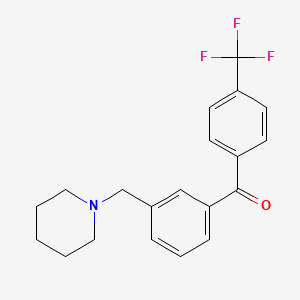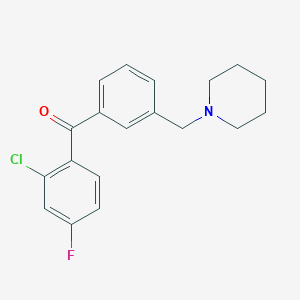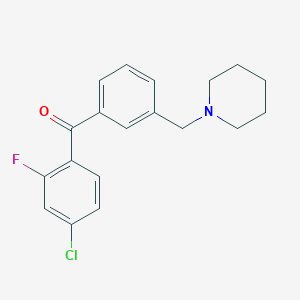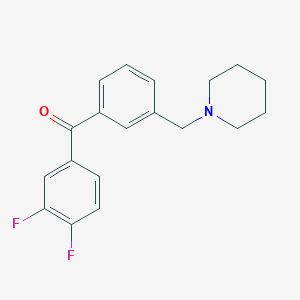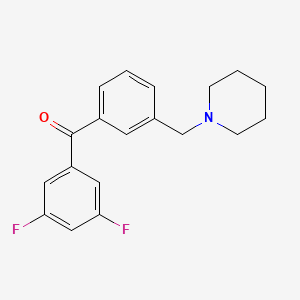![molecular formula C21H22FNO3 B1325728 3-[1,4-Dioxa-8-azaspiro[4.5]decan-8-ylmethyl]-3'-fluorobenzophenone CAS No. 898761-77-8](/img/structure/B1325728.png)
3-[1,4-Dioxa-8-azaspiro[4.5]decan-8-ylmethyl]-3'-fluorobenzophenone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “3-[1,4-Dioxa-8-azaspiro[4.5]decan-8-ylmethyl]-3’-fluorobenzophenone” is a complex organic molecule. It contains a 1,4-dioxa-8-azaspiro[4.5]decane group, which is a type of spirocyclic compound . This group is attached to a benzophenone moiety via a methylene (-CH2-) linker .
Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a spirocyclic 1,4-dioxa-8-azaspiro[4.5]decane group and a fluorobenzophenone group . The spirocyclic group contains a nitrogen atom and two oxygen atoms in a nine-membered ring, with the nitrogen atom forming part of a smaller, five-membered ring .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. It has a molar mass of 143.18 g/mol . The compound’s boiling point is between 108 - 110 °C, and it has a density of 1.117 g/cm3 .Aplicaciones Científicas De Investigación
Antioxidant Capacity and Mechanisms
Research on antioxidant assays, such as the ABTS/PP decolorization assay, highlights the importance of understanding the reaction pathways involved in antioxidant activity. Antioxidants can undergo specific reactions, including coupling with radicals, which is crucial for evaluating their capacity. The specific reactions and products formed during these assays, like coupling adducts and oxidative degradation products, are essential for understanding the antioxidant potential of compounds, including those structurally related to benzophenones (Ilyasov et al., 2020).
Analytical Methods for Antioxidant Activity
The evaluation of antioxidant activity involves various assays, each with its detection mechanism, applicability, advantages, and disadvantages. For compounds like 3-[1,4-Dioxa-8-azaspiro[4.5]decan-8-ylmethyl]-3'-fluorobenzophenone, understanding these methods is crucial for accurately assessing their antioxidant potential. Methods such as ORAC, HORAC, TRAP, and TOSC, based on hydrogen atom transfer, and others like CUPRAC and FRAP, based on electron transfer, provide comprehensive insights into antioxidant capabilities (Munteanu & Apetrei, 2021).
Molecular Basis of Polyphenolic Antioxidants
Understanding the molecular basis and mechanisms through which polyphenolic compounds exert their antioxidant effects is fundamental. The main mechanisms, including hydrogen atom transfer, single electron transfer, and metal chelation, provide a foundation for exploring the antioxidant activity of structurally related compounds. This knowledge is crucial for elucidating the health benefits and potential applications of polyphenolic antioxidants (Leopoldini et al., 2011).
Environmental Impact and Ecological Risks
The widespread use of benzophenone derivatives in consumer products raises concerns about their environmental impact and ecological risks. Studies on compounds like benzophenone-3 (BP-3) shed light on their environmental fate, potential toxicity, and endocrine-disrupting capabilities. These studies are pertinent for understanding the broader implications of related compounds on aquatic ecosystems and human health (Kim & Choi, 2014).
Safety And Hazards
Propiedades
IUPAC Name |
[3-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl)phenyl]-(3-fluorophenyl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22FNO3/c22-19-6-2-5-18(14-19)20(24)17-4-1-3-16(13-17)15-23-9-7-21(8-10-23)25-11-12-26-21/h1-6,13-14H,7-12,15H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKFSHGJQWRGFNT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12OCCO2)CC3=CC(=CC=C3)C(=O)C4=CC(=CC=C4)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22FNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60643311 |
Source


|
| Record name | {3-[(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)methyl]phenyl}(3-fluorophenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60643311 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
355.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[1,4-Dioxa-8-azaspiro[4.5]decan-8-ylmethyl]-3'-fluorobenzophenone | |
CAS RN |
898761-77-8 |
Source


|
| Record name | {3-[(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)methyl]phenyl}(3-fluorophenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60643311 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

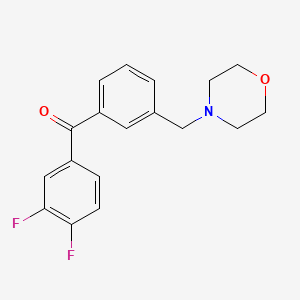
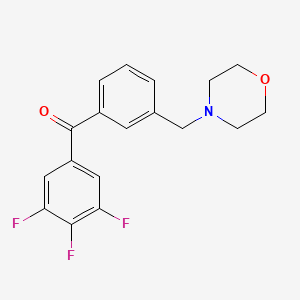
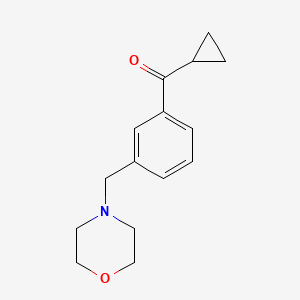
![Ethyl 4-[3-(morpholinomethyl)phenyl]-4-oxobutyrate](/img/structure/B1325650.png)
![Ethyl 5-[3-(morpholinomethyl)phenyl]-5-oxovalerate](/img/structure/B1325651.png)
![Ethyl 6-[3-(morpholinomethyl)phenyl]-6-oxohexanoate](/img/structure/B1325652.png)
![Ethyl 7-[3-(morpholinomethyl)phenyl]-7-oxoheptanoate](/img/structure/B1325653.png)
